REACTION_CXSMILES
|
C1O[C:4]([CH2:6][CH2:7][CH2:8]Cl)([CH3:5])[O:3]C1.[N-:11]=[N+:12]=[N-:13].[Li+]>CN(C=O)C>[N:11]([CH2:8][CH2:7][CH2:6][C:4](=[O:3])[CH3:5])=[N+:12]=[N-:13] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1COC(C)(CCCCl)O1
|
Name
|
|
Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
the resulting 5-azido-2-pentanone ethylene ketal was stirred in 50 ml of 70% trifluoroacetic acid for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The product was then dissolved in toluene (50 ml)
|
Type
|
WASH
|
Details
|
washed with water (3×15 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |